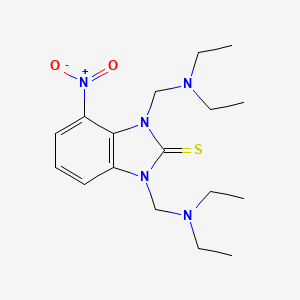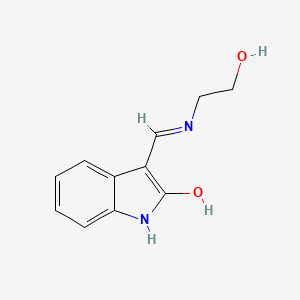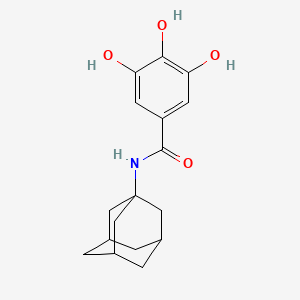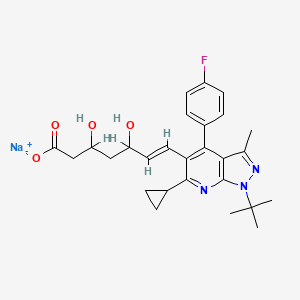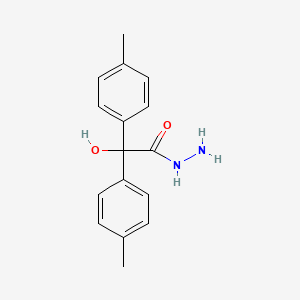
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.3263 g/mol . This compound is known for its unique structure, which includes a benzene ring, an acetic acid moiety, and a hydrazide group. It is used in various scientific research applications due to its interesting chemical properties.
Analyse Chemischer Reaktionen
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide can be compared with other similar compounds, such as:
Benzeneacetic acid derivatives: These compounds share the benzeneacetic acid moiety but differ in their substituents and functional groups.
Hydrazides: Compounds with the hydrazide functional group, which can exhibit similar reactivity and applications.
Alpha-hydroxy acids: These compounds have the alpha-hydroxy group and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84408-85-5 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-7-13(8-4-11)16(20,15(19)18-17)14-9-5-12(2)6-10-14/h3-10,20H,17H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
CNBPXMYTRDVLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


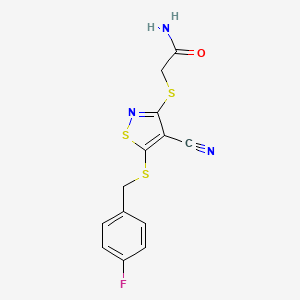


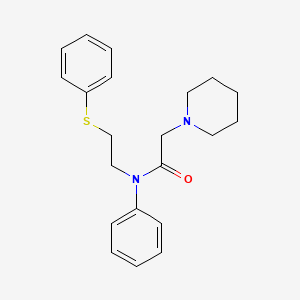

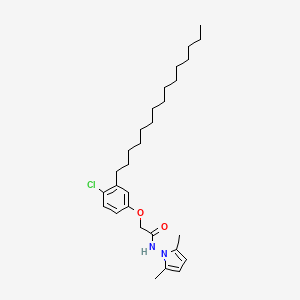
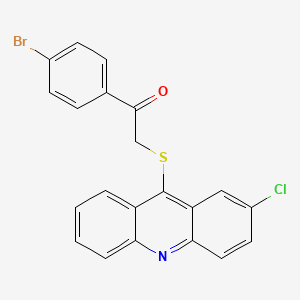

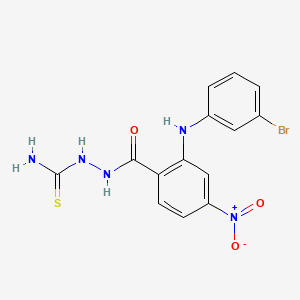
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
